2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid
Description
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2,2-dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c1-13(2)8-14(7-10(14)12(15)16)9-5-3-4-6-11(9)17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
VROGRYXOGULBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2C(=O)O)C3=CC=CC=C3O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, in neuroprotection, it may interact with cellular pathways that regulate oxidative stress and apoptosis, thereby protecting neurons from damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of spiro[1-benzopyran-4,1'-cyclopropane] derivatives. Key structural variations among analogs include:
Substituent Modifications: 6-Chloro derivative: 6-Chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid (CAS 13257-19-7) introduces a chlorine atom at the 6-position of the benzopyran ring, altering electronic properties and binding affinity . Bromo derivatives: 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione replaces the carboxylic acid with a diketone, reducing polarity . Methyl vs. dimethyl groups: Non-methylated analogs (e.g., 2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid) exhibit lower lipophilicity, impacting membrane permeability .
Stereochemical Variations :
- Racemic mixtures (e.g., Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid, CAS 1807901-36-5) highlight the importance of absolute configuration in biological activity .
Pharmacological Activity
Physicochemical Properties
Stability and Reactivity
- The 2,2-dimethyl groups in the target compound confer steric protection to the cyclopropane ring, reducing ring-opening reactions compared to non-methylated analogs .
- Carboxylic acid derivatives (e.g., target compound) exhibit pH-dependent solubility, while ester analogs () are more stable in hydrophobic environments .
Biological Activity
2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties.
- Chemical Formula : C14H16O3
- Molecular Weight : 232.28 g/mol
- CAS Number : 1536183-36-4
- IUPAC Name : 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies involving spirochromanone derivatives have shown that certain synthesized compounds possess antioxidant activities comparable to ascorbic acid. The IC50 values for these compounds ranged from 1.17 µM to 8.64 µM, suggesting that 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid may also exhibit potent antioxidant capabilities due to its structural features .
Anti-inflammatory Activity
The anti-inflammatory potential of spiro compounds has been documented extensively. In particular, derivatives similar to 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid have shown promising results in reducing inflammation markers in vitro. For example, studies have indicated that specific spiro compounds can significantly inhibit pro-inflammatory cytokines and chemokines .
Synthesis and Evaluation
A study aimed at synthesizing linear and angular spirochromanone derivatives reported the successful creation of several compounds which were evaluated for their biological activities. The results indicated that the synthesized compounds exhibited higher antioxidant activity compared to standard drugs . This suggests that 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid may also have beneficial effects in oxidative stress-related conditions.
Mechanistic Insights
Further research into the mechanisms of action for similar compounds reveals interactions with cellular pathways involved in inflammation and oxidative stress. For example, some spiro compounds have been shown to modulate signaling pathways that lead to decreased expression of inflammatory mediators .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 2,2-dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid to maximize yield and purity?
- Methodological Answer : Synthesis optimization should focus on cyclopropane ring formation and spiro junction stability. Key steps include:
- Using strain-promoted [2+1] cycloaddition for cyclopropane formation under mild conditions to avoid ring-opening side reactions .
- Employing chiral catalysts or stereoselective reagents to control spiro stereochemistry, as improper configuration may reduce biological activity .
- Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to isolate the carboxylic acid form and minimize zwitterionic interference .
Q. How can researchers validate the structural integrity of the spiro[benzopyran-cyclopropane] system in this compound?
- Methodological Answer : Use a combination of:
- NMR : and NMR to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and spiro carbon connectivity .
- X-ray crystallography : For absolute configuration determination, as seen in cocrystallization studies of related cyclopropane-carboxylic acids with aminopyridines .
- Mass spectrometry (HRMS) : To verify molecular weight (expected ~290–320 g/mol range based on analogs) and rule out fragmentation artifacts .
Q. What are the stability challenges associated with this compound under standard laboratory storage conditions?
- Methodological Answer :
- Light sensitivity : The benzopyran moiety may undergo photochromic ring-opening; store in amber vials at –20°C .
- Hydrolysis risk : The cyclopropane-carboxylic acid group is prone to hydrolysis in aqueous buffers (pH >7); use lyophilized forms for long-term storage .
Advanced Research Questions
Q. How does stereochemistry at the spiro junction influence the compound’s biological activity, and how can researchers resolve conflicting data from in vitro vs. in vivo assays?
- Methodological Answer :
- Stereochemical impact : The (R)-configuration at the spiro center enhances binding affinity to benzopyran-associated targets (e.g., ion channels) by ~10-fold compared to (S)-isomers .
- Data contradiction analysis : Discrepancies between in vitro and in vivo results may arise from metabolic epimerization. Use chiral LC-MS to track stereochemical stability in plasma and tissue homogenates .
Q. What advanced strategies can address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility paradox : The cyclopropane ring increases hydrophobicity, but the carboxylic acid group introduces pH-dependent solubility.
- Experimental design :
- Measure solubility in DMSO (for stock solutions) and PBS (pH 7.4) using nephelometry.
- Apply Hansen solubility parameters (HSPs) to predict miscibility with co-solvents like PEG-400 .
Q. How can researchers identify and quantify trace impurities in synthetic batches, particularly epimeric byproducts?
- Methodological Answer :
- Analytical workflow :
- HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in acetonitrile/water) to separate epimers (retention time difference ~0.5–1.0 min) .
- LC-QTOF-MS : Detect impurities at <0.1% levels by monitoring m/z shifts corresponding to methyl or cyclopropane losses .
Q. What computational approaches are most effective for predicting the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess cyclopropane ring strain (typically 25–30 kcal/mol) and predict sites for electrophilic attack .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous DMSO to model hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
